Cyclooctane, 1,2-bis(methylene)-
Description
Structure
3D Structure
Properties
CAS No. |
64306-16-7 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1,2-dimethylidenecyclooctane |
InChI |
InChI=1S/C10H16/c1-9-7-5-3-4-6-8-10(9)2/h1-8H2 |
InChI Key |
DTULNTMHZCLLPT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCCCC1=C |
Origin of Product |
United States |
Synthetic Methodologies for Cyclooctane, 1,2 Bis Methylene and Analogues
Strategies for the Construction of the 1,2-Bis(methylene)cyclooctane Scaffold
The formation of the core 1,2-bis(methylene)cyclooctane structure can be achieved through several key synthetic strategies. These methods focus on either building the cyclic diene system through cycloaddition reactions or creating the exocyclic methylene (B1212753) groups on a pre-existing cyclooctane (B165968) ring.
Diels-Alder Cycloaddition Approaches to Cyclic Dienes
The Diels-Alder reaction, a powerful tool for forming six-membered rings, provides a reliable method for constructing cyclic systems with controlled stereochemistry. wikipedia.orgjove.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. wikipedia.orgnumberanalytics.com While the classic Diels-Alder reaction forms a six-membered ring, its principles can be adapted in multi-step syntheses to generate larger rings like cyclooctane. wikipedia.org For instance, a diene can be reacted with a dienophile to form a bicyclic intermediate, which can then undergo ring-opening or rearrangement reactions to afford the desired eight-membered ring. The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product. jove.com Cyclic dienes, in particular, react to form bridged bicyclic products. chadsprep.comyoutube.com The success of the Diels-Alder reaction often depends on the electronic nature of the reactants, with electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerating the reaction. libretexts.org
The versatility of the Diels-Alder reaction allows for the synthesis of complex cyclic molecules. numberanalytics.comnih.gov The reaction proceeds through a single, cyclic transition state, without the formation of intermediates. wikipedia.org This concerted mechanism is governed by orbital symmetry, making it a thermally allowed process. jove.com The formation of heterocyclic compounds is also possible through the hetero-Diels-Alder reaction, where one or more heteroatoms are present in the diene or dienophile. nih.govpageplace.de
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product | Reaction Type |
| 1,3-Butadiene | Ethene | Cyclohexene | [4+2] Cycloaddition |
| Cyclopentadiene | Maleic Anhydride (B1165640) | endo-Norbornene-5,6-dicarboxylic anhydride | [4+2] Cycloaddition |
| Anthracene | Maleimide | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide | [4+2] Cycloaddition |
Methylene Transfer Reactions for Exocyclic Olefin Formation
Methylene transfer reactions are instrumental in converting carbonyl functionalities into exocyclic double bonds, a key step in the synthesis of 1,2-bis(methylene)cyclooctane from a corresponding diketone precursor. The Wittig reaction and Tebbe olefination are two of the most prominent methods in this category.
The Wittig reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to convert aldehydes and ketones into alkenes. wikipedia.orglibretexts.org This reaction is highly versatile and can tolerate a wide range of functional groups. libretexts.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. libretexts.orgorganic-chemistry.org For the synthesis of 1,2-bis(methylene)cyclooctane, a double Wittig reaction on a cyclooctane-1,2-dione precursor would be a direct approach.
The Tebbe olefination employs the Tebbe reagent, a titanium-based organometallic compound, for the methylenation of carbonyl compounds. nrochemistry.comnumberanalytics.com It is particularly effective for the olefination of sterically hindered ketones and can also convert esters and amides into enol ethers and enamines, respectively. nrochemistry.comorganic-chemistry.org The Tebbe reagent is known for its high reactivity and functional group tolerance. nrochemistry.com
| Carbonyl Compound | Reagent | Product |
| Aldehyde/Ketone | Wittig Reagent (Ph3P=CHR) | Alkene |
| Aldehyde/Ketone | Tebbe Reagent | Methylene Compound |
| Ester | Tebbe Reagent | Enol Ether |
| Amide | Tebbe Reagent | Enamine |
Eliminations from Halogenated or Sulfonyl-Substituted Cyclooctane Precursors
The introduction of exocyclic double bonds can also be achieved through elimination reactions starting from appropriately substituted cyclooctane precursors. These methods involve the removal of leaving groups from adjacent carbon atoms to form a π-bond.
One common strategy involves the double elimination of hydrogen halides from a 1,2-bis(halomethyl)cyclooctane derivative. The choice of base and reaction conditions is crucial to favor the desired diene product and avoid competing side reactions.
Alternatively, sulfonyl-substituted precursors can be employed. For instance, the Ramberg-Bäcklund reaction, which involves the treatment of an α-halo sulfone with a base, could be adapted to form the exocyclic double bonds. More contemporary methods might involve the use of sulfonyl hydrazones in elimination reactions. Strained eight-membered cyclic alkynes can react with sulfonyl azides to produce 1-sulfonylcyclooctatriazoles, which can then undergo further transformations. rsc.org
Synthesis of Functionalized Cyclooctane Diene Derivatives
The synthesis of functionalized derivatives of 1,2-bis(methylene)cyclooctane opens up possibilities for further chemical transformations and the development of novel materials. These strategies often involve the use of versatile intermediates that can be elaborated into a range of functionalized products.
Routes via Cyclooctane-Fused Bis(oxiranes) and Subsequent Transformations
A powerful approach to functionalized cyclooctane dienes begins with the synthesis of cyclooctane-fused bis(oxiranes). These intermediates can be prepared from the corresponding cyclooctadienes via epoxidation or from cyclooctanediones through reactions like the Corey-Chaykovsky reaction. nih.gov The stereochemistry of the bis(oxirane) can significantly influence its reactivity. nih.gov
The oxirane rings are highly versatile functional groups that can undergo a variety of nucleophilic ring-opening reactions. nih.gov For example, treatment with sodium azide (B81097) can introduce azido (B1232118) groups, which can be subsequently reduced to amines. nih.gov The ring-opening can also lead to the formation of other cyclic ethers through intramolecular attack. nih.gov The resulting diols or other functionalized cyclooctane derivatives can then be converted to the desired 1,2-bis(methylene)cyclooctane structure through elimination or olefination reactions.
| Starting Material | Reagent | Intermediate | Subsequent Reaction | Final Product Type |
| Cyclooctadiene | m-CPBA | Cyclooctane-fused bis(oxirane) | Nucleophilic ring-opening | Functionalized Cyclooctanol |
| Cyclooctanedione | Sulfur Ylide | Cyclooctane-fused bis(oxirane) | Reduction | Cyclooctane Diol |
Preparation of Thiol-Based Cyclooctane Derivatives
The introduction of thiol groups onto the cyclooctane scaffold provides another avenue for creating functionalized diene derivatives. Dithiols are organosulfur compounds containing two thiol functional groups. wikipedia.org The synthesis of dithiols can be achieved through various methods, including the reaction of dihalides with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. ias.ac.in
For instance, a 1,2-bis(halomethyl)cyclooctane could be converted to the corresponding dithiol. These thiol-containing cyclooctanes can serve as precursors to sulfur-containing heterocycles or can be used in thiol-ene "click" chemistry to attach a wide array of functionalities. The dithiols themselves can be oxidized to form cyclic disulfides, introducing further structural diversity. The synthesis of dithiols with terminal SH groups can be accomplished by reacting an alkali metal sulfide (B99878) with a thiotane or a 3-halo-1-propanethiol. google.com
| Precursor | Reagent(s) | Product |
| 1,2-Bis(bromomethyl)cyclooctane | 1. Thiourea; 2. NaOH | Cyclooctane-1,2-dimethanethiol |
| 1,2-Ditosylcyclooctane | NaSH | Cyclooctane-1,2-dithiol |
Derivatization from Cyclooctene (B146475) and Related Unsaturated Cyclooctanes
The synthesis of 1,2-bis(methylene)cyclooctane and its analogues can be achieved through various derivatization strategies starting from cyclooctene isomers and related unsaturated cyclooctane precursors. These methods often involve multi-step sequences to introduce the necessary functional groups and establish the exocyclic double bonds. A key precursor in many of these synthetic pathways is cis-cyclooctene, which can be strategically functionalized to yield intermediates suitable for conversion to the target diene.
One prominent strategy involves the derivatization of cyclooctene to form functionalized trans-cyclooctene (B1233481) (TCO) derivatives, which are highly valuable in bioorthogonal chemistry. nih.gov These strained alkenes are not only important targets in their own right but also serve as versatile intermediates. The synthesis of these derivatives often begins with the functionalization of the more accessible cis-cyclooctene. For instance, a synthetic sequence starting from cis-cyclooctene can yield various TCO derivatives through steps such as allylic bromination, substitution, and stereoselective isomerization. researchgate.net
A general and effective method for converting olefins into conjugated 1,2-dimethylene compounds utilizes bromomethanesulfonyl bromide. orgsyn.org This approach has been successfully applied to the synthesis of 1,2-dimethylenecyclohexane from 1-methylcyclohexene, providing a template that can be adapted for cyclooctene. The process involves the radical-initiated addition of bromomethanesulfonyl bromide to the olefin, followed by a base-induced elimination to form the diene system. orgsyn.org
Another approach to functionalizing the cyclooctane core at the 1,2-positions involves the use of cyclooctane-1,2-dione as a key intermediate. This dione (B5365651) can be converted into the corresponding bis(oxirane) via the Corey-Chaykovsky reaction with a sulfur ylide. nih.gov Subsequent reactions can then be employed to transform the oxirane rings into the desired methylene groups.
Detailed research has also focused on the synthesis of C2-symmetric trans-cyclooctene derivatives. One such synthesis starts with a tetraphenylporphyrin-sensitized photooxygenation of a cyclooctadiene derivative, followed by a Kornblum-DeLaMare rearrangement and a stereoselective reduction to yield a cyclooct-2-ene-1,4-diol. nih.gov This diol can then be isomerized to the trans-cyclooctene configuration. Such functionalized cyclooctenes serve as advanced precursors for further elaboration. nih.gov
The following tables summarize key synthetic transformations for the derivatization of cyclooctene and related compounds, highlighting the reagents, conditions, and yields of the reactions.
Table 1: Synthesis of Functionalized Cyclooctene Derivatives
| Starting Material | Reagent(s) and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| cis-Cyclooctene | a) NBS, AIBN, cyclohexane, reflux; b) Acetone, H₂O, NaHCO₃, reflux | 3-Hydroxy-cis-cyclooctene | 71% (a), 83% (b) | researchgate.net |
| 3-Hydroxy-cis-cyclooctene | 4-Nitrophenyl chloroformate, pyridine, DCM, 0 °C to rt | 3-(4-Nitrophenoxycarbonyloxy)-cis-cyclooctene | 83% | researchgate.net |
| Cyclooctane-1,2-dione | Trimethylsulfonium iodide, potassium tert-butoxide, DMSO, rt, 16 h | Bis(oxirane) 6 | Good | nih.gov |
| (E)-Cyclooct-4-ene-1,2-diol | Tetraphenylporphyrin, light, O₂; then DBU | Lactol 9 | 63% | nih.gov |
| Lactol 9 | Sodium triacetoxyborohydride | anti-Cyclooct-2-ene-1,4-diol (10) | 45% | nih.gov |
| anti-Cyclooct-2-ene-1,4-diol (10) | Flow-photoisomerization, TAg silica | bis-Axial-C₂TCO-diol (11) | 47% | nih.gov |
Table 2: General Method for Diene Synthesis from an Olefin Analogue
| Starting Material | Reagent(s) and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Methylcyclohexene | a) Bromomethanesulfonyl bromide, CH₂Cl₂, 0 °C, hv; b) t-BuOK, t-BuOH/THF, rt | 1,2-Dimethylenecyclohexane | 78% (for intermediate) | orgsyn.org |
Chemical Reactivity and Mechanistic Investigations of Cyclooctane, 1,2 Bis Methylene
Cycloaddition Reactions
The fixed diene system of Cyclooctane (B165968), 1,2-bis(methylene)- makes it an interesting substrate for cycloaddition reactions, which are fundamental processes for the construction of cyclic and bicyclic frameworks.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orglibretexts.org The reactivity in a Diels-Alder reaction is significantly influenced by the diene's ability to adopt an s-cis conformation. uhcl.edu In Cyclooctane, 1,2-bis(methylene)-, the exocyclic diene unit is locked in a conformation that is favorable for cycloaddition, which is expected to enhance its reactivity compared to acyclic dienes that must overcome an energetic barrier to rotate into the required geometry.
The reaction is typically facilitated by electron-withdrawing groups on the dienophile. libretexts.orguhcl.edu Consequently, α,β-unsaturated carbonyl compounds such as maleic anhydride (B1165640), acrolein, and methyl vinyl ketone are excellent dienophiles for this purpose. youtube.com The reaction of Cyclooctane, 1,2-bis(methylene)- with these dienophiles would be expected to proceed readily to form spiro-fused bicyclic systems. For instance, the reaction with maleic anhydride would yield a tricyclic anhydride adduct. researchgate.netzbaqchem.com The stereochemistry of the reaction is concerted and suprafacial with respect to both components, meaning the stereochemistry of the dienophile is retained in the product. uhcl.edu
Table 1: Representative Diels-Alder Reactions of Cyclooctane, 1,2-bis(methylene)-
| Dienophile | Product Structure | Expected Outcome |
| Maleic Anhydride | Tricyclic anhydride | High yield, formation of a spiro-fused system. |
| Acrolein | Bicyclic aldehyde | Formation of a six-membered ring containing an aldehyde group. |
| Methyl vinyl ketone | Bicyclic ketone | Formation of a six-membered ring with a ketone substituent. |
| Acrylonitrile | Bicyclic nitrile | Introduction of a nitrile functionality into the bicyclic product. |
The concept of strain-promoted cycloaddition is powerfully illustrated by the chemistry of cyclooctyne (B158145). The high degree of ring strain in cyclooctyne, due to the deformation of the alkyne's ideal linear geometry, significantly lowers the activation energy for cycloaddition reactions, most notably in the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net This reaction can proceed efficiently without the need for catalysts, driven by the release of ring strain. nih.gov The activation energy for the cycloaddition of cyclooctyne is considerably lower than that of a strain-free alkyne. nih.gov
While Cyclooctane, 1,2-bis(methylene)- is a diene and not an alkyne, the eight-membered ring still possesses considerable transannular strain. This inherent strain can pre-distort the molecule towards the geometry of the transition state in a cycloaddition reaction. acs.orgresearchgate.net This pre-distortion means less energy is required to reach the transition state, potentially accelerating the reaction rate compared to less strained diene systems. researchgate.net Therefore, it is plausible that Cyclooctane, 1,2-bis(methylene)- could participate in strain-promoted cycloadditions with various partners, including highly reactive dienophiles or in intramolecular cyclizations where the formation of a new ring is entropically favored. This principle is also seen in the high reactivity of other strained alkenes and dienes in cycloaddition reactions. acs.orgnih.gov
Transition metals can catalyze a variety of cycloaddition reactions that are not feasible under thermal conditions. acs.org Carbonylative cycloadditions, where a carbon monoxide (CO) molecule is incorporated into the cyclic product, are particularly valuable for synthesizing complex cyclic ketones. Rhodium catalysts, for example, have been employed in [4+2+1] cycloadditions of dienes or related structures with CO. pku.edu.cnpku.edu.cn
For Cyclooctane, 1,2-bis(methylene)-, a transition metal-catalyzed carbonylative cycloaddition would likely proceed through a multistep mechanism. This could involve the oxidative cyclization of the diene onto the metal center to form a metallacyclic intermediate. Subsequent insertion of a CO molecule into a metal-carbon bond, followed by reductive elimination, would yield the final cyclic ketone product. pku.edu.cn Such reactions have been reported for various dienes and allenes, suggesting that Cyclooctane, 1,2-bis(methylene)- could be a suitable substrate for forming bicyclic ketones. pku.edu.cnrsc.org The specific type of cycloaddition, such as [4+1] or [4+2+1], would depend on the catalyst system and reaction conditions employed. nih.govpku.edu.cn For instance, cobalt-catalyzed [4π + 2π] cycloadditions have been used with 1,2-dienes and 1,3,5-cyclooctatriene (B161208) to generate complex tricyclic systems. mdpi.com
Table 2: Potential Transition Metal-Catalyzed Carbonylative Cycloadditions
| Reaction Type | Catalyst (Example) | Potential Product | Mechanistic Steps |
| [4+1] Cycloaddition | Rhodium(I) complex | Bicyclic cyclopentenone | Oxidative cyclization, CO insertion, Reductive elimination |
| [4+2+1] Cycloaddition | Rhodium(I) complex | Fused 5/7-membered bicyclic ketone | Oxidative cyclization, Alkyne/Allene insertion, CO insertion, Reductive elimination |
Formal [3+1] cycloadditions are less common than [4+2] or [3+2] cycloadditions but offer a direct route to four-membered rings. In the context of dienes, a formal [4+1] cycloaddition is more frequently observed, leading to five-membered rings. nih.govnih.govnih.gov These reactions typically involve a transition metal catalyst and a C1 synthon, which can be a carbene equivalent. wikipedia.org
While direct [3+1] cycloadditions with Cyclooctane, 1,2-bis(methylene)- are not extensively documented, related methodologies provide insight into its potential. For instance, palladium-catalyzed [3+2] cycloadditions using trimethylenemethane (TMM) precursors are well-established for the synthesis of five-membered rings. organicreactions.orgwikipedia.orgchemtube3d.comnih.gov In these reactions, a three-atom TMM fragment reacts with a two-atom component. A formal [3+1] approach could be envisioned where a C1 unit, such as a carbene or a metallacarbene, reacts across one of the double bonds of the diene system. Alternatively, a formal [4+1] cycloaddition could occur across the diene, a reaction that has been achieved with dienes and carbon monoxide using rhodium catalysts. pku.edu.cn The feasibility of such a reaction with Cyclooctane, 1,2-bis(methylene)- would depend on the development of suitable C1 synthons and catalytic systems capable of promoting this transformation over other competing pathways like [4+2] cycloaddition or polymerization.
Polymerization Mechanisms and Kinetics
The presence of two polymerizable double bonds makes Cyclooctane, 1,2-bis(methylene)- a potential monomer for the synthesis of polymers with unique architectures.
Ring-opening polymerization (ROP) is a chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. This process is typically driven by the relief of ring strain in the monomer. However, for Cyclooctane, 1,2-bis(methylene)-, the polymerizable groups are the exocyclic double bonds, not a double bond within the ring itself. Therefore, traditional ROP involving the cleavage of the cyclooctane ring is less likely.
Instead, this monomer is more suited for polymerization mechanisms that involve the diene system. One such method is Acyclic Diene Metathesis (ADMET) polymerization. wikipedia.orgnih.gov ADMET is a step-growth polycondensation of α,ω-dienes, driven by the removal of a small volatile alkene, typically ethylene (B1197577). wikipedia.org While Cyclooctane, 1,2-bis(methylene)- is not a linear α,ω-diene, it could potentially undergo a variation of this polymerization, leading to a polymer with the cyclooctane ring as a repeating unit in the backbone. The success of ADMET depends on the catalyst's ability to promote the metathesis reaction efficiently. orgoreview.comnih.govmdpi.com
Alternatively, Cyclooctane, 1,2-bis(methylene)- can be viewed as a conjugated diene monomer for chain-growth polymerization. unizin.orglibretexts.org This could proceed via radical, anionic, or cationic mechanisms. The polymerization would likely occur across the 1,4-positions of the diene system, leading to a polymer with unsaturation in the backbone and the cyclooctane ring as a pendant group. The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) would be influenced by the polymerization method and catalyst used. orgoreview.com Late transition metal complexes, for instance, have been shown to catalyze the cyclopolymerization of non-conjugated dienes. researchgate.net
Coordination Polymerization of Cyclooctane Diene Monomers
While direct studies on the coordination polymerization of 1,2-bis(methylene)cyclooctane are not extensively detailed in the provided results, the polymerization of related cyclooctene (B146475) monomers provides a strong inferential basis for its behavior. The ring-opening metathesis polymerization (ROMP) of cyclooctene is a well-established process, often catalyzed by ruthenium-based systems. For instance, an in-situ prepared three-component system involving [RuCl2(p-cymene)]2, 1,3-bis(R)-imidazolinium chloride, and a base can quantitatively polymerize cyclooctene. researchgate.net Another example is the use of fac-[RuCl2(DMSO-S)3(n-butylamine)] as a catalyst for the ROMP of cyclooctene. researchgate.net
The introduction of a second methylene (B1212753) group, as in 1,2-bis(methylene)cyclooctane, would likely lead to more complex polymer structures through coordination polymerization. The presence of two exocyclic double bonds could potentially lead to crosslinking or the formation of polymers with cyclic repeating units, depending on the catalyst and reaction conditions. The cyclopolymerization of dienes like bis(2-propenyl)dimethylsilane using transition-metal catalysts demonstrates the possibility of forming polymers with cyclic structures in the main chain. nih.gov In this case, a C1-symmetric, group 4 metal preinitiator in combination with a borate (B1201080) coinitiator leads to a highly stereoregular poly(3,5-methylene-1-silacyclohexane). nih.gov This suggests that with an appropriate catalyst, 1,2-bis(methylene)cyclooctane could undergo cyclopolymerization to yield polymers containing fused ring systems.
The copolymerization of cyclic monomers with other olefins is another relevant area. For example, ethylene has been copolymerized with cyclooctene using half-titanocene catalysts to produce cyclic olefin copolymers (COCs) with high glass transition temperatures (Tg). rsc.org The structure of the cyclic monomer plays a significant role in the thermal properties of the resulting copolymer. rsc.org This implies that copolymers of 1,2-bis(methylene)cyclooctane could also be synthesized, potentially offering unique material properties due to the diene nature of the monomer.
Table 1: Examples of Catalysts Used in the Polymerization of Related Cyclic Monomers
| Catalyst/System | Monomer | Polymerization Type | Reference |
| [RuCl2(p-cymene)]2/1,3-bis(R)-imidazolinium chloride/base | Cyclooctene | ROMP | researchgate.net |
| fac-[RuCl2(DMSO-S)3(n-butylamine)] | Cyclooctene | ROMP | researchgate.net |
| (η5-C5Me5)Zr(Me)2[N(Et)C(Me)N(tBu)] / [PhNHMe2][B(C6F5)4] | Bis(2-propenyl)dimethylsilane | Cyclopolymerization | nih.gov |
| Cp′TiCl2(X) [X = OAr, N=CtBu2] | Cyclooctene / Ethylene | Copolymerization | rsc.org |
Role as a Monomer in Cyclic Polymer Synthesis
The synthesis of cyclic polymers often involves the end-to-end coupling of linear precursors under high dilution conditions. uliege.be While direct examples of using 1,2-bis(methylene)cyclooctane in this manner are not prevalent, its diene functionality makes it a potential candidate for specialized cyclization strategies. For instance, it could theoretically act as a "linker" or a "stitching" agent in the synthesis of more complex cyclic polymer architectures.
A more direct route to cyclic polymers involving monomers is through ring-expansion metathesis polymerization (REMP). rsc.orgproquest.com This technique utilizes a catalyst that remains tethered to the polymer chain, allowing for the insertion of cyclic monomers and subsequent ring expansion. While commonly applied to strained cycloalkenes like norbornene, the principles could be adapted for diene monomers. rsc.orgproquest.com The synthesis of cyclic polymers through the ring-opening metathesis polymerization (ROMP) of monomers like cyclooctadiene is also well-documented, where the formation of macrocycles is a key outcome. proquest.com The presence of two reactive sites in 1,2-bis(methylene)cyclooctane could lead to the formation of cyclic polymers with unique topologies through ROMP, potentially involving intramolecular cyclization events during the polymerization process.
The synthesis of cyclic polymers often relies on efficient cyclization reactions. "Click" chemistry, for example, has been employed for the intramolecular cyclization of linear polymer precursors. rsc.org One could envision a scenario where 1,2-bis(methylene)cyclooctane is first functionalized to carry the necessary groups for a "click" reaction, and then used to create a cyclic structure within a polymer chain.
Olefin Metathesis and Related Transformations
Ring-Closing Metathesis in the Synthesis of Cyclooctane Systems
Ring-closing metathesis (RCM) is a powerful synthetic tool for the formation of cyclic alkenes, including eight-membered rings. organic-chemistry.orgwikipedia.orgnih.gov The reaction typically involves the intramolecular metathesis of a diene catalyzed by ruthenium complexes, such as Grubbs catalysts. organic-chemistry.orgsigmaaldrich.com The driving force for the reaction is often the release of a volatile small molecule like ethylene. wikipedia.org
While RCM is generally used to form a ring from an acyclic diene, the principles are relevant to the synthesis and modification of cyclooctane derivatives. For instance, a diene precursor could be designed to undergo RCM to form a bicyclic system containing a cyclooctene ring. The synthesis of various unsaturated rings from 5- to 30-membered cycles is possible with this method. organic-chemistry.org The choice of catalyst is crucial, with second-generation Grubbs catalysts showing greater versatility and activity, especially for the formation of sterically hindered or electron-deficient olefins. organic-chemistry.orgnih.gov
The synthesis of conduramines and related compounds has been achieved using RCM as a key step to form six- and seven-membered rings, demonstrating the utility of this reaction in creating complex cyclic structures. rsc.org Similarly, RCM has been applied to the synthesis of macrocycles containing a β-lactam ring. nih.gov These examples highlight the broad applicability of RCM in constructing cyclic systems, and it's conceivable that appropriately substituted precursors could be used to synthesize functionalized 1,2-bis(methylene)cyclooctane derivatives or related bicyclic structures.
Cross-Metathesis with Other Unsaturated Substrates
Cross-metathesis (CM) involves the intermolecular exchange of alkylidene fragments between two different olefins. organic-chemistry.orguwindsor.ca This reaction is a powerful tool for forming new carbon-carbon double bonds. Given its two exocyclic double bonds, 1,2-bis(methylene)cyclooctane would be an interesting substrate for CM.
The reaction of 1,2-bis(methylene)cyclooctane with another olefin, such as an α,β-unsaturated carbonyl compound, could lead to a variety of products depending on the stoichiometry and reaction conditions. A successful CM reaction could result in the addition of new functional groups to the cyclooctane scaffold. The selectivity of CM reactions can be influenced by the relative reactivity of the olefin partners and their propensity for homodimerization. organic-chemistry.org Second-generation Grubbs catalysts are often effective for CM reactions involving sterically demanding or electron-deficient olefins. sigmaaldrich.comuwindsor.ca
A notable application of CM is in the reaction of α,β-unsaturated aldehydes (enals). For instance, the cross-metathesis of isoeugenol (B1672232) with crotonaldehyde (B89634) proceeds efficiently to form coniferyl aldehyde, a reaction facilitated by "methylene capping" which stabilizes the propagating ruthenium-alkylidene species. nih.gov This suggests that 1,2-bis(methylene)cyclooctane could potentially react with enals or other activated olefins in a controlled manner. The outcome of such a reaction would likely depend on the specific catalyst used and the reaction conditions, which could favor either mono- or di-functionalization of the cyclooctane diene.
Other Key Organic Transformations
Functionalization via C-H Activation Pathways in Related Systems
While direct C-H activation studies on 1,2-bis(methylene)cyclooctane were not found, the functionalization of related cyclic and strained systems through C-H activation provides valuable insight. C-H activation is a powerful strategy for the direct introduction of functional groups into otherwise unreactive C-H bonds, often catalyzed by transition metals like palladium and rhodium. rsc.orgrsc.org
In related systems, palladium-catalyzed C(sp³)–H arylation has been demonstrated on aminomethyl-cyclopropanes and -cyclobutanes. chemrxiv.org In these cases, a tertiary alkylamine directs the C-H activation at the γ-position. This type of directed C-H activation could potentially be applied to derivatives of 1,2-bis(methylene)cyclooctane bearing a suitable directing group.
Rhodium(II) catalysts have been shown to mediate reactions of vinyldiazoacetates with dihydronaphthalenes, leading to either cyclopropanation or a combined C-H activation/Cope rearrangement. nih.gov The selectivity of these reactions is highly dependent on the catalyst and the substrates. This highlights the potential for complex and selective transformations on cyclic olefins through pathways involving C-H activation. Given the presence of multiple allylic C-H bonds in 1,2-bis(methylene)cyclooctane, it represents a potential substrate for such transformations, which could lead to the formation of novel polycyclic structures.
Nucleophilic Additions and Ring-Opening Reactions3.4.3. Isomerization and Stereochemical Control in Reactions
Further investigation into this specific molecule would likely require novel laboratory research to elucidate its chemical properties and reaction mechanisms. At present, it appears to be a compound that has not been a significant focus of synthetic or mechanistic investigation in the chemical literature.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for elucidating the structure of organic compounds in solution. omicsonline.org For derivatives of "Cyclooctane, 1,2-bis(methylene)-", NMR studies are crucial for understanding their complex structures and dynamic properties.
High-Resolution 1D and 2D NMR Techniques for Structural Assignment
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbon atoms within a molecule. omicsonline.orglibretexts.org For instance, in the ¹³C NMR spectrum of a C₂-symmetric trans-cyclooctene (B1233481) derivative, the presence of only four signals indicated the high symmetry of the molecule. nih.gov The chemical shifts in ¹³C NMR are spread over a wide range, which minimizes signal overlap and allows for the distinction of individual carbon atoms, even in complex molecules. libretexts.orglibretexts.org
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish connectivity between atoms and to determine through-space proximities, respectively. omicsonline.orgnih.gov For example, in the study of methionine-enkephalin in bicelles, 2D NMR was essential for assigning unambiguous NOEs, which led to the determination of its three-dimensional structure. nih.gov Techniques like HETCOR (Heteronuclear Correlation) correlate the signals of directly bonded heteronuclei, such as ¹³C and ¹H, providing invaluable information for assigning carbon signals based on their attached protons. omicsonline.org
| Carbon Type | Chemical Shift Range (ppm) |
|---|---|
| sp³-hybridized (Alkyl) | 0 - 90 |
| sp²-hybridized (Alkenyl, Aromatic) | 110 - 220 |
| Carbonyl (C=O) | 160 - 220 |
Variable Temperature NMR Studies for Conformational Dynamics
The cyclooctane (B165968) ring is known for its conformational complexity, with several conformers having comparable energies. wikipedia.org Variable temperature (VT) NMR spectroscopy is a key technique for investigating the dynamic processes and conformational equilibria in cyclooctane derivatives. caltech.edusemanticscholar.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape that correspond to the rates of conformational interconversion. researchgate.net
For example, a study on 1,1-difluorocyclooctane and 1,1,4,4-tetrafluorocyclooctane using VT-NMR showed that these compounds preferentially adopt a boat-chair conformation at low temperatures. caltech.edu As the temperature increases, pseudorotation within the boat-chair family of conformations becomes rapid on the NMR timescale, leading to averaged signals. caltech.edu At even higher temperatures, ring inversion processes can also become rapid. caltech.edu These studies allow for the determination of activation energy barriers for these conformational changes. nih.gov
NMR Studies of C₂-Symmetry in Derivatives
Many derivatives of "Cyclooctane, 1,2-bis(methylene)-" are designed to possess C₂-symmetry, which can have significant implications for their application in areas like asymmetric catalysis. NMR spectroscopy is a primary tool for confirming the presence of this symmetry. nih.gov In a C₂-symmetric molecule, chemically equivalent nuclei will have the same chemical shift, leading to simpler NMR spectra than would be expected for an asymmetric counterpart.
For instance, the ¹³C NMR analysis of a C₂-symmetric trans-cyclooctene-diol showed only four signals, which strongly indicated the C₂-symmetry of the molecule. nih.gov This symmetry arises from the rigid "crown" or "twist" conformation of the trans-cyclooctene core. nih.gov Similarly, chiral C₂-symmetric imidazolium (B1220033) and imidazolinium ions, which are precursors to N-heterocyclic carbene (NHC) ligands, have been characterized by NMR to confirm their symmetric nature. nih.gov
X-ray Crystallography
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, offering a definitive method for molecular structure determination. chemijournal.com
Determination of Solid-State Molecular Structures of Cyclooctane-Based Compounds and Their Complexes
Single-crystal X-ray diffraction has been instrumental in determining the solid-state structures of numerous cyclooctane-based compounds and their metal complexes. chemijournal.comresearchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a static picture of the molecule's conformation in the crystalline state.
For example, the crystal structure of a six-carbon-linked bis(acridine-4-carboxamide) ligand bound to two DNA molecules revealed a non-covalent cross-linking mechanism. nih.gov In the context of cyclooctane derivatives, X-ray crystallography can confirm the conformations predicted by theoretical calculations and observed in solution by NMR. The solid-state structure of 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene was found to be a chair conformation. researchgate.net
Analysis of Coordination Geometries in Metal Complexes
When "Cyclooctane, 1,2-bis(methylene)-" or its derivatives act as ligands in metal complexes, X-ray crystallography is essential for determining the coordination geometry around the metal center. solubilityofthings.comlibretexts.org The coordination number and the nature of the ligands and the metal ion determine the resulting geometry, which can be linear, trigonal planar, tetrahedral, square planar, trigonal bipyramidal, or octahedral, among others. libretexts.orgcsbsju.edulibretexts.org
For instance, in a study of first-row transition metal complexes, single-crystal X-ray diffraction revealed that Mn(II) and Fe(II) typically adopt octahedral geometries, while Cu(II) often exhibits distorted square planar or octahedral geometries due to the Jahn-Teller effect. chemijournal.com The analysis of a cyclometalated Pt(II) complex showed a distorted square planar geometry. scispace.com The precise characterization of these coordination geometries is crucial for understanding the reactivity and properties of these metal complexes. chemijournal.com
| Coordination Number | Molecular Geometry |
|---|---|
| 2 | Linear |
| 3 | Trigonal planar |
| 4 | Tetrahedral or Square planar |
| 5 | Trigonal bipyramidal or Square pyramidal |
| 6 | Octahedral |
Mass Spectrometry for Molecular Characterization
The mass spectrum of "Cyclohexane, 1,2-bis(methylene)-" shows a molecular ion peak (M+), which confirms the molecular weight of the compound. nih.gov The fragmentation of cyclic dienes is often complex. 182.160.97 A common fragmentation pathway for cyclic compounds containing a diene system is the retro-Diels-Alder reaction, which would involve the cleavage of the ring and the elimination of a neutral molecule. researchgate.net For "Cyclooctane, 1,2-bis(methylene)-", this could lead to the loss of ethene or other small unsaturated fragments.
The fragmentation pattern of alkanes typically shows clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org While "Cyclooctane, 1,2-bis(methylene)-" is an alkene, the fragmentation of its saturated cyclooctane ring might exhibit similar losses.
Table 1: Postulated Mass Spectrometry Fragmentation Data for Cyclooctane, 1,2-bis(methylene)- based on General Principles and Analogues
| m/z Value | Postulated Fragment Ion | Significance |
| 136 | [C₁₀H₁₆]⁺ | Molecular Ion (M⁺) |
| 121 | [C₉H₁₃]⁺ | Loss of a methyl group (M-15) |
| 108 | [C₈H₁₂]⁺ | Loss of ethene (M-28) via retro-Diels-Alder type cleavage |
| 93 | [C₇H₉]⁺ | Further fragmentation |
| 79 | [C₆H₇]⁺ | Further fragmentation |
This table is predictive and based on general fragmentation patterns of cyclic dienes and alkanes. Specific experimental data for "Cyclooctane, 1,2-bis(methylene)-" is required for confirmation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The resulting spectrum provides a fingerprint of the molecule's functional groups. For "Cyclooctane, 1,2-bis(methylene)-", the key functional groups are the exocyclic carbon-carbon double bonds (=C=CH₂) and the saturated eight-membered ring.
The IR spectrum would be expected to show characteristic absorption bands for the alkene functional groups. These include the =C-H stretching vibrations, which typically appear above 3000 cm⁻¹. libretexts.orgpressbooks.pub The C=C stretching vibration for a non-conjugated diene is expected in the region of 1640-1680 cm⁻¹. libretexts.org The out-of-plane bending vibrations for the terminal methylene (B1212753) groups (=CH₂) are also characteristic and typically appear in the 890-900 cm⁻¹ region. The C-H stretching and bending vibrations of the cyclooctane ring would be observed below 3000 cm⁻¹. docbrown.infonist.gov
Table 2: Predicted Infrared (IR) Absorption Bands for Cyclooctane, 1,2-bis(methylene)-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080 | =C-H Stretch | Alkene (exocyclic methylene) |
| 2850-2960 | C-H Stretch | Alkane (cyclooctane ring) |
| ~1650 | C=C Stretch | Alkene (exocyclic diene) |
| ~1450 | -CH₂- Scissoring | Alkane (cyclooctane ring) |
| ~895 | =C-H Bend (out-of-plane) | Alkene (exocyclic methylene) |
This table is predictive and based on characteristic group frequencies. Experimental data is needed for definitive assignments.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelength of maximum absorption (λmax) is related to the energy difference between the electronic ground state and excited states. For "Cyclooctane, 1,2-bis(methylene)-", the relevant electronic transitions are π → π* transitions associated with the two exocyclic double bonds.
Table 3: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for Cyclooctane, 1,2-bis(methylene)-
| Parameter | Predicted Value | Transition |
| λmax | < 200 nm | π → π* |
This is a predicted value based on the spectroscopy of non-conjugated dienes. The exact λmax would need to be determined experimentally.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of molecules like "Cyclooctane, 1,2-bis(methylene)-". DFT methods are prized for their balance of computational cost and accuracy, making them suitable for studying the electronic energy of a molecule's ground state, which is determined by its electron density (ρ). rsc.org
Electronic Structure Analysis and Orbital Interactions
DFT calculations are instrumental in elucidating the electronic structure of "Cyclooctane, 1,2-bis(methylene)-". These calculations reveal the distribution of electron density and the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for predicting the molecule's reactivity, particularly in pericyclic reactions like the Diels-Alder reaction.
For a diene such as "Cyclooctane, 1,2-bis(methylene)-", the HOMO energy indicates its ability to donate electrons, while the LUMO energy reflects its capacity to accept them. In a typical Diels-Alder reaction, the interaction between the diene's HOMO and the dienophile's LUMO is paramount. However, in inverse electron-demand Diels-Alder reactions, the dominant interaction is between the diene's LUMO and the dienophile's HOMO. nih.gov DFT calculations can precisely determine these orbital energies and predict which reaction type will be favored with a given reaction partner.
Furthermore, analysis of the molecular orbitals can explain the outcomes of cycloaddition reactions. For a reaction to be favorable, the orbital lobes at the termini of the diene and dienophile must have the correct phase for constructive overlap. youtube.com DFT provides a detailed picture of these orbital interactions, including secondary orbital interactions that can influence stereoselectivity. nih.gov For instance, the interaction between the HOMO-1 (the orbital just below the HOMO) of a dienophile and the LUMO of the diene can significantly stabilize a transition state, enhancing reactivity. nih.gov
Prediction of Reaction Mechanisms and Transition States
DFT calculations are a powerful method for mapping out the potential energy surface (PES) of a chemical reaction, allowing for the prediction of reaction mechanisms. rsc.orgijcce.ac.ir By locating the stationary points on the PES—reactants, products, intermediates, and transition states—researchers can trace the most likely path a reaction will follow.
A transition state (TS) is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. scm.com Locating this structure is crucial, as the energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. DFT methods, such as synchronous transit-guided quasi-Newton (QST2) or eigenvector-following algorithms, are used to find these elusive structures. ucsb.edu A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency in the calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate. scm.com
For "Cyclooctane, 1,2-bis(methylene)-", DFT could be used to investigate the mechanism of its cycloaddition reactions. For example, in a Diels-Alder reaction, calculations would determine whether the reaction proceeds via a concerted (one-step) or a stepwise mechanism involving a diradical intermediate. The calculated geometries of the transition states would reveal the degree of bond synchronicity—that is, whether the two new sigma bonds form at the same rate. longdom.org
Table 1: Illustrative Activation Enthalpies for Competing Reaction Paths Calculated by DFT This table presents hypothetical data for the cycloaddition of a carbene to a diene, illustrating how DFT calculations can distinguish between different chemo- and stereoselective pathways.
| Transition State | Product | Activation Enthalpy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| TS1 | Product A (exo) | 12.32 | -87.54 |
| TS2 | Product B (endo) | 9.27 | -87.86 |
| TS3 | Product C (exo) | 7.23 | -46.02 |
| TS4 | Product D (endo) | 1.59 | -46.67 |
| Data adapted from a computational study on β-himachalene. ijcce.ac.ir |
Solvent Effects on Reactivity and Selectivity
Solvent can have a profound impact on reaction rates and selectivity. Computational models, particularly those integrated with DFT, can quantify these effects. Polarizable Continuum Models (PCM), such as the Conductor-like Polarizable Continuum Model (CPCM), are commonly used. orientjchem.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.
These calculations can predict how a solvent will stabilize or destabilize reactants, transition states, and products based on their polarity. rsc.org For reactions involving charge separation or changes in dipole moment, polar solvents tend to lower the activation energy, thereby accelerating the reaction. For "Cyclooctane, 1,2-bis(methylene)-", DFT with PCM could be used to study how its Diels-Alder reactions are influenced by different solvents. For instance, calculations might show that the preference for an endo or exo product is enhanced in a more polar solvent due to the differential stabilization of the respective transition states. orientjchem.orgnih.gov
Conformational Analysis and Molecular Dynamics Simulations of Cyclooctane (B165968) Rings
The eight-membered ring of cyclooctane is highly flexible and can adopt multiple low-energy conformations. This conformational complexity is a defining feature of cyclooctane and its derivatives, including "Cyclooctane, 1,2-bis(methylene)-". The most stable conformations of cyclooctane itself are the boat-chair and crown families. ijcce.ac.ir However, other conformations like the twist-boat-chair are also relevant. ijcce.ac.ir The introduction of the rigid exocyclic bis(methylene) groups in "Cyclooctane, 1,2-bis(methylene)-" will significantly alter this conformational landscape, restricting the flexibility of the ring and favoring specific arrangements to minimize steric strain.
Molecular dynamics (MD) simulations provide a powerful computational method for exploring the conformational space of such flexible molecules. nih.gov MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. By simulating the molecule at various temperatures, researchers can observe conformational interconversions and calculate the energy barriers between them. nih.gov For the cyclooctane ring system, MD simulations can reveal the pathways for ring inversion and the relative populations of different conformers, which correlate with their Boltzmann distribution based on energy. nih.gov
Strain Energy Calculations in Unsaturated Cyclooctane Systems
Ring strain arises from deviations from ideal bond angles (angle strain), eclipsing of bonds (torsional strain), and unfavorable non-bonded interactions across the ring (transannular strain). beilstein-journals.org Cyclooctane itself possesses significant strain energy compared to the strain-free cyclohexane. longdom.org The introduction of unsaturation into the cyclooctane ring, as in "Cyclooctane, 1,2-bis(methylene)-", has a profound effect on this strain.
Strain energy (SE) can be calculated computationally using methods like the G3 level of theory. scm.comucsb.edu These calculations typically involve comparing the heat of formation of the cyclic molecule with that of a strain-free acyclic reference compound. Studies on related unsaturated cyclooctane systems provide valuable context. For example, E-cyclooctene has a significantly higher strain energy than Z-cyclooctene, which explains its much greater reactivity in strain-promoted cycloaddition reactions. ucsb.edumdpi.com The strain energy of cyclooctyne (B158145) is even higher, making it a highly reactive species. scm.comucsb.edu The presence of the two exocyclic double bonds in "Cyclooctane, 1,2-bis(methylene)-" introduces sp²-hybridized centers, which prefer planar geometries, and this will compete with the ring's preference for puckered conformations, leading to a unique strain profile that influences its reactivity.
Table 2: Calculated Strain Energies (SE) for Various C8 Ring Systems This table shows representative strain energies for different eight-membered rings, highlighting the impact of unsaturation. The values are computed at the G3 level of theory.
| Compound | Strain Energy (kcal/mol) |
| Cyclooctane | 9.7 |
| Z-Cyclooctene | 6.8 |
| E-Cyclooctene | 17.9 |
| Cyclooctyne | 19.9 |
| Data sourced from studies by Bach and Hamlin et al. rsc.orgucsb.edu |
Computational Studies of Stereoselectivity and Diastereoselectivity in Reactions
Computational chemistry is a vital tool for predicting and rationalizing the stereochemical outcomes of reactions. mdpi.com In reactions involving "Cyclooctane, 1,2-bis(methylene)-", such as a Diels-Alder cycloaddition, multiple stereoisomers can be formed. DFT calculations can determine which product is favored by comparing the activation energies of the transition states leading to each possible stereoisomer (e.g., endo vs. exo, or different diastereomers). longdom.orgchemrxiv.org
The preference for endo or exo products in a Diels-Alder reaction is a classic example of stereoselectivity. While the exo product is often thermodynamically more stable, the endo product is frequently formed faster under kinetic control. This preference is often attributed to stabilizing secondary orbital interactions between the developing π-system of the diene and orbitals on the dienophile, which are only possible in the endo transition state. nih.gov DFT calculations can quantify the energies of the endo and exo transition states, allowing for a prediction of the product ratio. chemrxiv.org For reactions that produce diastereomers, computational methods can clarify the factors controlling the outcome, such as steric repulsion or stabilizing electrostatic interactions in the diastereomeric transition states. rsc.org
Applications of Cyclooctane, 1,2 Bis Methylene in Advanced Materials and Catalysis
The unique structural characteristics of Cyclooctane (B165968), 1,2-bis(methylene)-, featuring a flexible eight-membered ring flanked by two reactive exocyclic double bonds, position it as a valuable, though specialized, building block in polymer chemistry and transition metal catalysis. Its constrained diene system offers distinct reactivity compared to its more common endocyclic isomer, 1,5-cyclooctadiene (B75094), opening avenues for the synthesis of novel materials and catalytic systems.
Future Research Directions and Emerging Opportunities
Development of Novel Stereoselective Synthetic Pathways
The synthesis of "Cyclooctane, 1,2-bis(methylene)-" is not well-documented in current literature, presenting a significant opportunity for synthetic organic chemists. The development of stereoselective synthetic routes is crucial for controlling the three-dimensional arrangement of the exocyclic methylene (B1212753) groups, which in turn would influence its reactivity and potential applications.
Future research could explore various synthetic strategies, including:
Wittig-type Olefination Reactions: Starting from a suitable cyclooctane-1,2-dione, a double Wittig reaction could, in principle, yield the desired diene. nih.gov However, controlling the stereochemistry and avoiding side reactions in an eight-membered ring system would be a key challenge.
Palladium-Catalyzed Cross-Coupling Reactions: Methodologies involving the coupling of vinyl organometallic reagents to a suitably derivatized 1,2-dihalocyclooctene could offer a pathway.
Elimination Reactions: The synthesis could potentially be achieved through the double elimination of a 1,2-bis(hydroxymethyl)cyclooctane derivative or a related species.
Ring-Closing Metathesis (RCM): While more complex, RCM of a precursor containing two terminal alkenes could be envisioned to form the eight-membered ring with the exocyclic dienes already in place, though this is a challenging ring size to form efficiently. uwindsor.ca
The development of any of these pathways would require careful optimization of reaction conditions to achieve high yields and stereoselectivity.
Exploration of New Catalytic Applications
The conjugated diene moiety in "Cyclooctane, 1,2-bis(methylene)-" suggests its potential as a ligand in organometallic catalysis. While its isomer, 1,5-cyclooctadiene (B75094) (COD), is a widely used ligand in transition metal chemistry, the catalytic applications of 1,2-dimethylenecyclooctane remain unexplored. acs.orgwikipedia.org
Future investigations could focus on:
Ligand Synthesis and Complexation: The first step would be the synthesis of various transition metal complexes with "Cyclooctane, 1,2-bis(methylene)-" as a ligand.
Homogeneous Catalysis: These new complexes could then be tested as catalysts in a range of organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions. cdnsciencepub.com The unique steric and electronic properties conferred by the 1,2-bis(methylene)cyclooctane ligand could lead to novel reactivity and selectivity compared to existing catalysts.
Asymmetric Catalysis: The development of chiral versions of this ligand could open doors to new asymmetric catalytic processes.
Integration into Bioorthogonal Chemistry Approaches
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov Strained alkenes and alkynes, such as trans-cyclooctenes, have been instrumental in this field, particularly in strain-promoted cycloaddition reactions. acs.org
While "Cyclooctane, 1,2-bis(methylene)-" in its ground state is not as strained as trans-cyclooctene (B1233481), its potential in bioorthogonal chemistry should not be dismissed. Future research could explore:
Diels-Alder Reactions: The conjugated diene system of "Cyclooctane, 1,2-bis(methylene)-" makes it a prime candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions with suitable dienophiles, a cornerstone of bioorthogonal chemistry. wikipedia.org
Photo-activatable Probes: It might be possible to design derivatives of this compound that can be isomerized photochemically to a more strained and reactive form, allowing for spatiotemporal control of bioorthogonal labeling. nih.gov
Development of Novel Bioorthogonal Pairs: The unique reactivity of this diene could be harnessed to develop new bioorthogonal reaction pairs, expanding the toolkit available to chemical biologists.
Advanced Computational Modeling for Rational Design and Prediction
Given the limited experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of "Cyclooctane, 1,2-bis(methylene)-".
Future computational studies could include:
Conformational Analysis: A thorough analysis of the conformational landscape of the cyclooctane (B165968) ring in this molecule is essential, as different conformations will exhibit different reactivities. ic.ac.ukresearchgate.net
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions, such as Diels-Alder cycloadditions or its coordination to metal centers. This can help in predicting reaction barriers and product distributions.
Design of Derivatives: Computational screening can guide the design of derivatives with tailored electronic and steric properties for specific applications, such as catalysis or bioorthogonal chemistry.
Table 1: Computationally Predicted Properties of Cyclooctane
| Property | Value |
|---|---|
| Global Minimum Energy Structure | Boat-Chair (bc) Conformer |
| Relative Energy of Chair-Chair (cc) | Varies with computational method |
| Relative Energy of Boat-Boat (bb) | Varies with computational method |
Supramolecular Assembly based on Cyclooctane Diene Frameworks
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. wikipedia.org The "Cyclooctane, 1,2-bis(methylene)-" framework could serve as a versatile building block for the construction of novel supramolecular assemblies.
Emerging opportunities in this area include:
Polymerization: The diene functionality could be utilized in polymerization reactions to create novel polymers with unique properties. unizin.org
Self-Assembling Materials: By functionalizing the cyclooctane ring or the methylene groups with recognition motifs (e.g., hydrogen-bonding units, aromatic groups for π-stacking), it should be possible to program the self-assembly of these molecules into well-defined nanostructures. rsc.org
Functional Materials: These supramolecular assemblies could have applications in areas such as materials science, with potential for creating new sensors, responsive materials, or drug delivery systems.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cyclooctane, 1,2-bis(methylene)- |
| 1,2-Dimethylenecyclooctane |
| 1,5-Cyclooctadiene (COD) |
| Cyclooctane-1,2-dione |
Q & A
Basic: What synthetic methodologies are effective for synthesizing 1,2-bis(methylene)cyclooctane?
The synthesis of 1,2-bis(methylene)cyclooctane can leverage phosphonium ylide intermediates. For example, tertiary p-amino benzamides undergo directed lithiation to generate cyclobutane derivatives with bis(methylene) groups . While this method was applied to cyclobutanes, analogous approaches using [2-(diethoxyphosphinyl)cyclooctyl]phosphonium ylides and aldehydes may yield functionalized cyclooctane derivatives. Key steps include:
- Reagent preparation : Generate cyclooctenylphosphonium salts via alkylation.
- Ylide formation : Deprotonate with strong bases (e.g., n-BuLi).
- Aldehyde coupling : React ylides with aromatic aldehydes to form bis(methylene) products.
Optimization of solvent polarity and reaction time is critical for yield improvement .
Basic: How can the thermal stability of 1,2-bis(methylene)cyclooctane be experimentally evaluated?
Pyrolysis-GC-MS is a robust method to assess thermal decomposition. For cyclooctane derivatives, pyrolysis at 485–764°C reveals decomposition pathways and product distributions (e.g., cyclic alkanes and alkenes) . Key parameters:
- Temperature ramping : Monitor product evolution at 485°C, 590°C, 650°C, and 764°C.
- Product quantification : Compare relative abundances of fragments like cyclododecane (1.39% at 485°C vs. 1.90% at 650°C) to infer stability trends .
Differential scanning calorimetry (DSC) can complement this by measuring exothermic/endothermic transitions.
Basic: What spectroscopic techniques are suitable for characterizing 1,2-bis(methylene)cyclooctane?
- NMR : and NMR identify methylene protons (δ ~4.5–5.5 ppm) and sp-hybridized carbons.
- IR : Stretching vibrations for C=C bonds (~1600–1680 cm) confirm bis(methylene) groups .
- Mass spectrometry : High-resolution MS (e.g., EI-MS) verifies molecular ions (CH for cyclooctane derivatives) and fragmentation patterns .
Advanced: How do steric and electronic effects influence the reactivity of 1,2-bis(methylene)cyclooctane in Diels-Alder reactions?
The boat-chair conformation of cyclooctane derivatives introduces steric hindrance, affecting dienophile interactions. Computational studies (e.g., DFT) can model transition states to predict regioselectivity:
- Steric maps : Analyze non-bonded interactions between methylene groups and diene substituents.
- Electron density : Electron-withdrawing groups on the dienophile enhance reactivity by lowering LUMO energy.
Experimental validation involves kinetic studies under varying temperatures and substituents .
Advanced: What contradictions exist in reported thermodynamic data for cyclooctane derivatives, and how can they be resolved?
Discrepancies in enthalpy of formation (e.g., cyclooctane polymers: 6.9–8.6 kJ/mol at 298 K ) arise from differences in measurement techniques (calorimetry vs. computational models). Resolution strategies:
- Standardize methods : Use high-purity samples and consistent calorimetric conditions.
- Cross-validate : Compare experimental data with ab initio calculations (e.g., Gaussian software) .
Advanced: How can catalytic systems be optimized for selective functionalization of 1,2-bis(methylene)cyclooctane?
Palladium-based catalysts (e.g., tris[μ-(1,5-diphenylpentadienone)]di-palladium) enable selective C–H activation. Key factors:
- Ligand design : Bulky phosphine ligands (e.g., tert-butyl groups) reduce side reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic palladium intermediates.
Reaction monitoring via in situ FT-IR or GC-MS ensures selectivity toward mono- vs. di-functionalized products .
Advanced: What computational tools are recommended for modeling the conformational dynamics of 1,2-bis(methylene)cyclooctane?
- Molecular mechanics (MMFF94) : Predicts low-energy conformers (e.g., boat-chair vs. twist-boat).
- *DFT (B3LYP/6-31G)**: Calculates electronic properties and transition states for ring-flipping.
- MD simulations : Analyze thermal fluctuations in solvent environments (e.g., cyclohexane) .
Advanced: How does the presence of bis(methylene) groups affect cyclooctane’s application in polymer chemistry?
Bis(methylene) groups act as crosslinking sites in ethylene-cyclooctane copolymers. Key parameters:
- Molar ratio : Higher ethylene content (75 mol%) increases crystallinity (ΔH = 8.6 kJ/mol) .
- Thermal analysis : TGA reveals decomposition onset temperatures (~300°C) for stability assessment.
Controlled radical polymerization (ATRP) with methylene-containing monomers can tailor mechanical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
